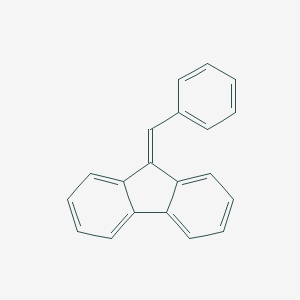

9-Benzylidenefluorene

Descripción

Contextualizing 9-Benzylidenefluorene within Fluorene (B118485) Chemistry and Derivatives Research

This compound is an organic compound featuring a fluorene core with a benzylidene group attached at the 9-position. cymitquimica.com It typically appears as a yellow to orange solid. cymitquimica.com The fluorene motif itself is a fundamental building block in the development of organic materials with potential applications in optoelectronics, semiconductors, and solar cells. rsc.org Consequently, the chemical modification of the parent fluorene structure, particularly at the 9-position, has been a significant area of research in organic synthesis. rsc.orgresearchgate.net

The synthesis of 9-substituted fluorenes has been explored through various methods. Traditionally, 9-monoalkylated fluorenes were prepared via the condensation of fluorene with aldehydes followed by hydrogenation, or through the reaction of 9-lithofluorene with haloalkanes. rsc.org However, these methods often require harsh conditions and can lead to complex product mixtures. rsc.org More recent and efficient protocols have been developed, such as the t-BuOK-catalyzed alkylation of fluorene with alcohols, which can produce 9-monoalkylfluorenes in high yields. rsc.org In some cases, this compound can be a significant byproduct, especially at lower reaction temperatures. rsc.org For instance, the reaction of fluorene and benzaldehyde (B42025) under specific conditions can yield this compound in a 72% isolated yield. rsc.org Another approach involves the reaction of 9-bromofluorene (B49992) with aromatic aldehydes in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to produce fluorenyl alcohol derivatives, where this compound derivatives can also be formed. mdpi.com

Table 1: Synthetic Approaches to 9-Substituted Fluorenes

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Condensation and Hydrogenation | Fluorene, Aldehydes | Traditional method, may require harsh conditions. | rsc.org |

| SN2 Reaction | 9-Lithofluorene, Haloalkanes | Classical approach, can have complex product distribution. | rsc.org |

| t-BuOK-catalyzed Alkylation | Fluorene, Alcohols, t-BuOK | Mild, efficient, high yields for 9-monoalkylfluorenes. | rsc.org |

| TDAE-mediated Reaction | 9-Bromofluorene, Aromatic Aldehydes, TDAE | Novel method for fluorenyl alcohol derivatives. | mdpi.com |

Significance of this compound in Contemporary Organic Synthesis and Materials Science

This compound and its derivatives are significant in modern organic synthesis and materials science due to their unique structural and electronic properties. The compound's structure, which includes a fluorene core and a benzylidene group, gives rise to interesting photophysical properties like fluorescence. cymitquimica.com This makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. cymitquimica.com The electronic properties of this compound also allow it to participate in various chemical reactions, making it a valuable precursor for the synthesis of more complex organic molecules. cymitquimica.com

In the realm of materials science, fluorene-containing polymers are of great interest. google.com The ability to introduce various substituents at the 9-position of the fluorene ring allows for the fine-tuning of the polymer's properties. google.com These polymers can exhibit strong photoluminescence and are being explored for use in light-emitting diodes. researchgate.netgoogle.com The synthesis of sequence-defined conjugated macromolecules incorporating fluorene derivatives is a cutting-edge area of research, aiming to create materials with precisely controlled optoelectronic properties. acs.org The development of such materials is crucial for advancing applications in organic field-effect transistors (OFETs), OLEDs, photovoltaic cells, and thermoelectrics. acs.org

Furthermore, the reactivity of the exocyclic double bond in this compound makes it a useful intermediate. For instance, it can undergo intermolecular oxidative Friedel–Crafts reactions with unfunctionalized aromatics to construct 9,10-diarylphenanthrenes, which are important polycyclic aromatic hydrocarbons. bohrium.com This reaction proceeds through the formation of a benzylic carbocation on the fluorene moiety, triggering a ring expansion. bohrium.com

Overview of Research Trajectories for this compound

Current and future research involving this compound is proceeding along several key trajectories:

Development of Novel Synthetic Methodologies: Researchers continue to explore more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. rsc.org This includes the use of novel catalysts and reaction conditions to improve yields and selectivity. rsc.org

Exploration of Optoelectronic Properties: A significant focus is on the investigation of the photophysical and electronic properties of this compound derivatives and the polymers derived from them. cymitquimica.comrsc.orgrsc.org This research aims to develop new materials for advanced applications like OLEDs, solar cells, and sensors. cymitquimica.comresearchgate.net Studies have shown that the substitution pattern on the benzylidene ring can influence the stability and electronic properties of the resulting molecules. trinity.edu

Application in Polymer Chemistry: The incorporation of this compound units into polymer backbones is a promising area of materials science. acs.orggatech.edupmsedivision.org Scientists are designing and synthesizing novel fluorene-based polymers with tailored properties for specific applications in electronics and photonics. google.comacs.orgroutledge.com

Investigation of Reaction Mechanisms: A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and designing new reactions. bohrium.com For example, studies on the oxidation of substituted benzylidenefluorenes to dications provide insights into their antiaromaticity and stability. trinity.edu

Table 2: Key Research Areas for this compound

| Research Area | Focus | Potential Applications | Reference |

|---|---|---|---|

| Synthetic Chemistry | Developing efficient and green synthetic routes. | Improved production of fluorene derivatives. | rsc.org |

| Materials Science | Creating novel polymers with tailored optoelectronic properties. | OLEDs, solar cells, sensors, OFETs. | cymitquimica.comresearchgate.netacs.org |

| Physical Organic Chemistry | Understanding reaction mechanisms and electronic properties. | Design of new reactions and functional materials. | bohrium.comtrinity.edu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-benzylidenefluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQMLYMBZGDKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171452 | |

| Record name | 9-Benzylidenefluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1836-87-9 | |

| Record name | 9-Benzylidenefluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzylidenefluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzylidenefluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Benzylidenefluorene and Its Derivatives

Condensation Reactions and Related Approaches

Condensation reactions represent a classical and widely utilized strategy for the formation of the carbon-carbon double bond in 9-benzylidenefluorene. ebsco.comwikipedia.org These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.org

Fluorene (B118485) and Aldehyde Condensation Reactions for this compound Synthesis

The most direct route to this compound involves the condensation of fluorene with benzaldehyde (B42025). This reaction hinges on the acidity of the C9 proton of the fluorene ring, which can be abstracted by a base to generate a nucleophilic fluorenyl anion. This anion then attacks the electrophilic carbonyl carbon of benzaldehyde, leading to an intermediate that subsequently dehydrates to form the target alkene.

Base catalysis is fundamental to the condensation of fluorene and benzaldehyde. rsc.org The choice of base plays a crucial role in the reaction's efficiency. Strong bases like potassium tert-butoxide (t-BuOK) are effective in deprotonating fluorene, thereby initiating the condensation process. rsc.org For instance, the reaction of fluorene and benzaldehyde in the presence of t-BuOK can yield this compound in good yields. rsc.org Other bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) have also been employed. rsc.orgresearchgate.net The reaction mechanism in a base-catalyzed environment generally proceeds through the formation of a fluorenyl anion, which acts as a potent nucleophile. rsc.org

A study on the base-catalyzed condensation of benzaldehyde and acetone, a related reaction, demonstrated that the reaction is first order with respect to each reactant and the hydroxide ion concentration. sci-hub.se This suggests a stepwise mechanism involving the formation of an intermediate aldol-type adduct, which then undergoes base-catalyzed dehydration. sci-hub.seyoutube.com

| Entry | Base | Conversion (%) | Yield (%) |

| 1 | t-BuOK | >99 | 96 |

| 2 | None | 0 | 0 |

| 3 | KOH | >99 | 85 |

| 4 | t-BuONa | >99 | 90 |

| 5 | NaOH | 82 | 75 |

| 6 | CsOH·H₂O | 65 | 58 |

| 7 | K₂CO₃ | 0 | 0 |

| Data sourced from a study on t-BuOK-catalyzed alkylation, which involves a condensation-reduction sequence. rsc.org |

The outcome of the condensation reaction is highly sensitive to the reaction conditions. Temperature is a critical parameter; for instance, in the t-BuOK-catalyzed reaction of fluorene with alcohols (which proceeds via an in-situ generated aldehyde), a decrease in temperature from 120 °C to 100 °C resulted in incomplete conversion and the formation of this compound as a significant byproduct. rsc.org This highlights that at lower temperatures, the dehydration of the intermediate alcohol may be less favorable, leading to different product distributions.

The choice of solvent can also influence the reaction. While some protocols have been developed to be solvent-free, many condensation reactions are carried out in solvents like ethanol (B145695) or dimethylformamide (DMF). rsc.orgresearchgate.net The solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and yield.

Base-Catalyzed Condensation Protocols

Wittig-Type Reactions in the Formation of this compound

The Wittig reaction provides a powerful and versatile alternative for the synthesis of this compound. wikipedia.orgudel.edulibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). udel.edu For the synthesis of this compound, this would typically involve the reaction of fluorenone with a benzyl-substituted phosphorus ylide or, more commonly, the reaction of benzaldehyde with a fluorenyl-derived phosphorus ylide.

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. libretexts.org This four-membered ring intermediate then fragments to yield the desired alkene and a phosphine (B1218219) oxide, with the formation of the strong phosphorus-oxygen double bond being a key driving force for the reaction. udel.edu A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org

Reductive Dehalogenation Approaches to Fluorenyl Alcohol Derivatives and Subsequent Transformations

An indirect but effective method for preparing precursors to this compound involves the reductive dehalogenation of 9-halofluorenes. This approach generates a fluorenyl anion which can then react with an aldehyde to form a fluorenyl alcohol derivative. These alcohols can subsequently be dehydrated to yield the final this compound product.

A notable example of this strategy is the use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to initiate the reductive dehalogenation of 9-bromofluorene (B49992). mdpi.comnih.govnih.gov TDAE is a strong electron donor capable of reducing 9-bromofluorene through two successive single electron transfers. mdpi.com This process generates a fluorenyl anion in situ. mdpi.com

In the presence of an arylaldehyde, such as benzaldehyde, the generated fluorenyl anion undergoes a nucleophilic addition to the carbonyl group, yielding the corresponding 9-fluorenyl alcohol derivative after workup. mdpi.comnih.gov This reaction is typically carried out in a solvent like dimethylformamide (DMF) and at controlled temperatures, starting at -20 °C and then warming to room temperature. mdpi.comnih.gov The resulting alcohol can then be subjected to dehydration conditions to afford this compound.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 9-Fluorenyl(phenyl)methanol | 56 |

| 2 | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(9-fluorenyl)methanol | 75 |

| 3 | 4-Bromobenzaldehyde | (4-Bromophenyl)(9-fluorenyl)methanol | 65 |

| 4 | 4-Iodobenzaldehyde | (4-Iodophenyl)(9-fluorenyl)methanol | 60 |

| 5 | 4-Nitrobenzaldehyde | No alcohol product isolated | - |

| Data adapted from a study on the synthesis of fluorenyl alcohol derivatives. nih.gov |

This methodology offers a convenient and mild route to fluorenyl alcohols, which are valuable intermediates in the synthesis of this compound and its derivatives. mdpi.comnih.gov

Proposed Mechanistic Pathways for Fluorenyl Anion Formation and Reactivity

The formation of the fluorenyl anion is a key step in many synthetic routes to 9-substituted fluorene derivatives. The acidity of the C9-proton of fluorene (pKa ≈ 22.6 in DMSO) facilitates its removal by a suitable base to generate the aromatic fluorenyl anion. This anion is stabilized by the delocalization of the negative charge over the entire fluorene ring system.

One proposed mechanism for fluorenyl anion formation involves the reductive dehalogenation of 9-bromofluorene. This reaction can be initiated by a single electron transfer (SET) from a reducing agent, such as tetrakis(dimethylamino)ethylene (TDAE). The initial SET leads to the cleavage of the carbon-bromine bond, forming a 9-fluorenyl radical and a bromide anion. A subsequent SET to the fluorenyl radical generates the intensely colored, aromatic fluorenyl anion. mdpi.com This nucleophilic anion can then react with various electrophiles, such as aldehydes, to form fluorenyl alcohol derivatives. mdpi.com

Another pathway involves the deprotonation of fluorene using a strong base. For instance, in superacidic conditions, dicationic fluorenyl cations can be generated. nih.gov These highly electrophilic species can react with nucleophiles like alcohols and nitriles. nih.gov While this involves cationic intermediates, it highlights the versatile reactivity of the fluorene moiety.

The reactivity of the fluorenyl anion is central to its synthetic utility. Its nucleophilic character allows it to participate in various carbon-carbon bond-forming reactions. For example, the reaction of the fluorenyl anion with aldehydes yields the corresponding fluorenyl alcohols. mdpi.com

A proposed mechanism for the formation of amide and ether functionalized fluorenes involves the generation of a reactive fluorenyl dication in a superacidic solution. This dication can then be trapped by nucleophiles like methanol (B129727) or nitriles. nih.gov The reaction with methanol leads to the formation of a fluorenyl ether, while reaction with a nitrile, followed by aqueous workup, yields an amide. nih.gov The high acidity of the medium is crucial for generating a significant concentration of the fluorenyl dication. nih.gov

Table 1: Proposed Intermediates in Fluorenyl Cation Reactions

| Intermediate | Description | Role in Synthesis |

|---|---|---|

| Dicationic Carboxonium Ion | Extremely short-lived intermediate formed in superacid. | Initiates the cyclization to form the fluorene ring system. nih.gov |

| Dicationic Oxonium Ion | Short-lived intermediate formed after initial cyclization. | Precursor to the fluorenyl dication. nih.gov |

| Fluorenyl Dication | Reactive species observable by NMR. | Reacts with nucleophiles to form functionalized fluorenes. nih.gov |

Advanced Catalytic and Organometallic Syntheses

Nickel-Catalyzed C-Alkylation in 9-Monoalkylated Fluorene Synthesis (Relevance to this compound Precursors)

Nickel catalysis has emerged as a practical approach for the synthesis of 9-monoalkylated fluorenes, which are direct precursors to compounds like this compound. One protocol describes the nickel-catalyzed C-alkylation of 9-fluorenone (B1672902) hydrazone with alcohols, using potassium tert-butoxide (t-BuOK) as the base. figshare.com

Another significant development is the nickel-catalyzed sp³ C-H alkylation of 9H-fluorene using alcohols as the alkylating agents. rsc.org This method is notable for its use of inexpensive and readily available alcohols and demonstrates good chemoselectivity. rsc.orgresearchgate.net The reaction proceeds in moderate to high yields and is believed to follow a radical pathway, which distinguishes it from previous methods. rsc.org A crucial intermediate in this process is 9-alkylidenefluorene, which subsequently undergoes hydrogenation to yield the final 9-monoalkylated product. rsc.org The ligand plays a dominant role in this catalytic system, and a key intermediate has been isolated where the hydrazo-form of the ligand is prominent, highlighting its role in hydrogen storage for the hydrogenation step. rsc.org

Table 2: Nickel-Catalyzed Alkylation of 9H-Fluorene with Alcohols

| Alcohol | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | 9-Benzyl-9H-fluorene | 64 |

| 1-Pentanol (B3423595) | 9-Pentyl-9H-fluorene | 23 |

Reaction conditions: Ni catalyst (5 mol%), KOtBu (0.75 mmol), benzyl alcohol (1 mmol), 1-pentanol (1 mmol), fluorene (1 mmol), toluene (B28343) (2 mL), 120 °C, 24 h. researchgate.net

This data from a competitive experiment demonstrates that aromatic alcohols are more reactive than aliphatic alcohols under these conditions. researchgate.net

Iridium-Catalyzed Transformations and their Potential for 9-Fluorenone Synthesis (Related to Fluorene Photochemistry)

Iridium complexes have been utilized as dual-purpose catalysts in the photoredox-catalyzed synthesis of 9-fluorenone from [1,1'-biphenyl]-2-carboxylic acid. rsc.org In this process, the iridium catalyst acts as both a photoredox catalyst to initiate a benzoyl radical reaction and as a transition metal catalyst to complete the aromatization and facilitate hydrogen evolution. rsc.org This dual catalytic role of the iridium complex is a novel finding. The reaction produces 9-fluorenone in good to excellent yields under mild and economical conditions, with the amount of hydrogen gas formed being proportional to the amount of 9-fluorenone produced, making the reaction atom-economical. rsc.org

Furthermore, iridium-catalyzed [2 + 2 + 2] cycloaddition reactions have been shown to be effective in synthesizing fluorenone derivatives. mdpi.com For instance, the cycloaddition of a benzene-linked ketodiyne with an internal alkyne, catalyzed by an iridium complex, can produce a fluorenone derivative in high yield. mdpi.com

Novel and Green Synthetic Protocols

Base-Promoted Alkylation of Fluorene with Alcohols (Highlighting this compound as Byproduct at Specific Conditions)

The direct alkylation of fluorene with alcohols represents a green synthetic route to 9-monoalkylated fluorenes. A simple and efficient protocol has been developed using potassium tert-butoxide (t-BuOK) as a catalyst, which can afford near-quantitative yields of the desired products under mild conditions. nih.govrsc.org This method avoids the harsh conditions and complex product distributions often associated with traditional alkylation methods. nih.gov

The mechanism of this base-catalyzed reaction is thought to proceed through the initial formation of a small amount of an aldehyde from the corresponding alcohol. nih.gov This aldehyde then condenses with fluorene in the presence of the base to form a dibenzofulvene, such as this compound. nih.gov Subsequently, the exo-double bond of the fulvene (B1219640) is reduced by a potassium alkoxide in a process analogous to a Meerwein-Ponndorf-Verley reduction, with the fulvene acting as the hydrogen acceptor. nih.gov Finally, the resulting potassium derivative of the 9-alkylfluorene reacts with the alcohol to regenerate the catalyst and yield the final product. nih.gov

Under certain conditions, this compound can be isolated as a significant product. For example, the reaction of fluorene with benzaldehyde under the standard base-catalyzed conditions can yield this compound in good yield. nih.gov This highlights that the formation of this compound can be a key intermediate or a potential byproduct depending on the specific reaction conditions and the subsequent reduction step. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-bromofluorene |

| 9-fluorenone |

| 9-fluorenyl radical |

| 9-monoalkylated fluorenes |

| [1,1'-biphenyl]-2-carboxylic acid |

| Acetonitrile |

| Alcohols |

| Aldehydes |

| Amide |

| Benzaldehyde |

| Benzo[a]fluorene |

| Benzoyl radical |

| Dicationic carboxonium ion |

| Dicationic nitrilium ion |

| Dicationic oxonium ion |

| Di-haloarenes |

| Diarylethynes |

| Dibenzofulvene |

| Ether |

| Fluorene |

| Fluorenyl alcohol |

| Fluorenyl anion |

| Fluorenyl dication |

| Haloarenes |

| Hydrogen |

| Ketones |

| Methanol |

| Methylene-bridged polyarenes |

| Nitriles |

| Potassium tert-butoxide |

Eco-Friendly Production Methods for Fluorene Derivatives

The development of environmentally benign synthetic methodologies is a central goal in modern chemistry, driven by the need to minimize hazardous waste, reduce energy consumption, and utilize sustainable resources. catalysis.blog In the context of fluorene derivatives, significant research has been directed towards creating "green" synthetic routes that are both efficient and have a reduced environmental impact compared to traditional methods. These classical approaches often rely on harsh reaction conditions, stoichiometric use of strong bases, and complex product distributions. rsc.org

Eco-friendly strategies for the synthesis of fluorene derivatives, including this compound, focus on several key principles of green chemistry. These include the use of catalytic rather than stoichiometric reagents, employment of less hazardous solvents, and the design of reactions that generate benign by-products, such as water. catalysis.blogresearchgate.net

One prominent green approach is the base-catalyzed alkylation of fluorene using alcohols as alkylating agents. A simple, mild, and efficient protocol has been developed utilizing potassium tert-butoxide (t-BuOK) as a catalyst. rsc.orgresearchgate.net This method avoids the highly concentrated strong bases and extremely high temperatures (150–210 °C) that characterize older procedures. rsc.org The t-BuOK-catalyzed reaction can proceed at a lower temperature of 120 °C in solvents like toluene, affording high yields of 9-monoalkylated fluorenes. rsc.orgresearchgate.net Notably, this compound can be a significant byproduct under certain conditions, for instance, at a lower temperature of 100 °C, or it can be synthesized directly from fluorene and benzaldehyde under similar standard conditions in good yield. rsc.org

Another strategy involves the use of ruthenium catalysts in a "borrowing hydrogen" process, which employs alcohols as green alkylating agents and produces water as the only by-product. researchgate.net This sp3 C-H alkylation of 9H-fluorene is catalyzed by complexes such as [Ru(p-cymene)Cl2]2 and demonstrates a broad scope for both primary and secondary alcohols. researchgate.net Similarly, nickel-catalyzed C-alkylation of 9-fluorenone hydrazone with alcohols, using t-BuOK as the base, provides another pathway to 9-monoalkylated fluorenes under benign conditions. researchgate.net

The use of organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), also represents a greener alternative. DBU has been shown to mediate the addition reaction between fluorene and aromatic aldehydes to incorporate aromatic groups at the 9-position of the fluorene core. researchgate.net

These modern methods represent a significant improvement in the synthesis of fluorene derivatives, offering higher efficiency, greater selectivity, and a substantially lower environmental footprint. rsc.orgresearchgate.net

Research Findings on Eco-Friendly Synthesis

| Method | Catalyst | Reactants | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Base-Catalyzed Alkylation | t-BuOK (50 mol%) | Fluorene, p-methoxybenzyl alcohol | Toluene | 120 | 9-(4-methoxybenzyl)fluorene | ~99 (NMR Yield) | rsc.orgresearchgate.net |

| Base-Catalyzed Condensation | t-BuOK (50 mol%) | Fluorene, Benzaldehyde | Toluene | 120 | This compound | 72 (Isolated) | rsc.org |

| Ru-Catalyzed "Borrowing Hydrogen" | [Ru(p-cymene)Cl2]2 (3 mol%) | 9H-Fluorene, Various alcohols | Not specified | Not specified | 9-Alkylfluorenes | 50-92 (Isolated) | researchgate.net |

| Ni-Catalyzed Alkylation | Nickel catalyst | 9-Fluorenone hydrazone, Alcohols | Not specified | Not specified | 9-Monoalkylated fluorenes | Good | researchgate.net |

| DBU-Mediated Addition | DBU | Fluorene, Aromatic aldehydes | Not specified | Not specified | 9-Aryl-substituted fluorenes | Not specified | researchgate.net |

Reaction Mechanisms and Pathways of 9 Benzylidenefluorene

Exo-Double Bond Reactivity

The carbon-carbon double bond outside the fluorene (B118485) ring system is a site of high electron density, making it susceptible to various addition reactions.

The Meerwein–Ponndorf–Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols. researchgate.netwikipedia.org The reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. researchgate.netwikipedia.orgorganic-chemistry.org The mechanism involves a six-membered ring transition state where a hydride is transferred from the alcohol ligand of the aluminum catalyst to the carbonyl carbon. wikipedia.orgorganic-chemistry.org

A key advantage of the MPV reduction is its selectivity. wikipedia.org Functional groups such as alkenes and alkynes, which are readily reduced by other methods, are typically unreactive under MPV conditions. wikipedia.org Consequently, the exo-double bond of 9-benzylidenefluorene is not susceptible to reduction via the standard MPV reaction, which specifically targets the carbonyl group. For a reduction to occur at this site using a related transfer hydrogenation method, a different catalyst system that activates the alkene would be necessary.

The electron-rich nature of the exo-cyclic double bond in this compound makes it a nucleophile, readily attacked by electrophiles. savemyexams.comlibretexts.org This reactivity is characteristic of alkenes, which undergo electrophilic addition reactions. byjus.com

In a typical electrophilic addition, an electrophile (E+) is attacked by the pi electrons of the double bond. This initial step forms a carbocation intermediate, which is then attacked by a nucleophile (Nu-). libretexts.org For an unsymmetrical alkene like this compound, the addition of a protic acid like HBr would proceed via the formation of the more stable carbocation. The attack of the pi bond on the hydrogen of HBr would lead to a tertiary carbocation, which is stabilized by the adjacent phenyl and fluorenyl groups. The subsequent attack by the bromide ion yields the final addition product. byjus.comchemguide.co.uk

A more complex electrophilic reaction involving this compound derivatives is the intermolecular oxidative Friedel–Crafts reaction. In a notable example, arylidene fluorenes react with unfunctionalized aromatics in the presence of a 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)/trifluoroacetic acid (TFA) oxidation system. The mechanism involves a single electron oxidation at the double bond, followed by an intermolecular Friedel-Crafts reaction. This process forms a benzylic carbocation on the fluorene moiety, which then triggers a 1,2-aryl migration and ring expansion to produce 9,10-diarylphenanthrenes.

Table 1: Electrophilic Addition of HBr to this compound (Predicted)

| Reactant | Reagent | Intermediate | Product |

|---|---|---|---|

| This compound | HBr | Tertiary Carbocation | 9-(α-bromobenzyl)fluorene |

Meerwein–Ponndorf–Verley (MPV) Type Reductions Involving the Exo-Double Bond

Oxidative Transformations

This compound and its derivatives are susceptible to various oxidative reactions, leading to a range of products through different mechanistic pathways, including electron transfer, free radical reactions, and ozonolysis.

The photooxidation of this compound can proceed through an electron transfer (ET) mechanism. sioc-journal.cn This process is typically initiated by a photosensitizer. Upon irradiation, the sensitizer (B1316253) is excited and can then accept an electron from the this compound molecule, which acts as the electron donor. rsc.orgnih.gov This single electron transfer (SET) results in the formation of a radical cation of this compound and the radical anion of the sensitizer. sioc-journal.cnrsc.org The reaction of the radical cation with oxygen or other species leads to the final oxidized products. Evidence for this mechanism is supported by UV spectrometry and cyclic voltammetry studies. sioc-journal.cn In the presence of oxygen, the excited triplet state of a sensitizer can transfer an electron to molecular oxygen, forming a superoxide (B77818) anion, which can then participate in the oxidation pathway. libretexts.org

This compound derivatives undergo oxidative free radical reactions in the presence of metal oxidants like manganese(III) acetate (B1210297) [Mn(OAc)₃] or ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netresearchgate.net When reacted with 1,3-dicarbonyl compounds, these reactions can lead to complex cyclic products. researchgate.net

With manganese(III) acetate, the reaction proceeds via the formation of an α-oxoalkyl radical from the dicarbonyl compound. wikipedia.orgmdpi.com This radical then adds to the exo-double bond of the this compound derivative. The subsequent intramolecular cyclization and oxidation steps lead primarily to [2+3] dipolar cycloaddition products, such as dihydrofurans and lactones that are spiro-fused to the C-9 position of the fluorene ring. researchgate.net These manganese(III)-mediated reactions are known for their utility in forming carbon-carbon bonds under mild conditions. rsc.org In contrast, using CAN as the oxidant tends to yield oxidative addition products rather than cycloadducts. researchgate.netresearchgate.net

Table 2: Oxidative Free Radical Reaction of this compound Derivatives with Dimedone

| Reactant 1 | Reactant 2 | Oxidant | Product Type | Yield |

|---|---|---|---|---|

| This compound | Dimedone | Mn(OAc)₃ | Spiro Dihydrofuran | 72% |

| 9-(4-Chlorobenzylidene)fluorene | Dimedone | Mn(OAc)₃ | Spiro Dihydrofuran | 75% |

| 9-(4-Methoxybenzylidene)fluorene | Dimedone | Mn(OAc)₃ | Spiro Dihydrofuran | 78% |

Ozonolysis is a powerful organic reaction that cleaves unsaturated bonds, such as the double bond in this compound. wikipedia.orgbyjus.com The reaction mechanism, first proposed by Rudolf Criegee, involves the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide, also known as a molozonide. wikipedia.orgmsu.edu This intermediate rapidly rearranges into a more stable secondary ozonide (a trioxolane). wikipedia.org

The ozonide is then cleaved in a subsequent workup step. The nature of the final products depends on the workup conditions. wikipedia.orgmasterorganicchemistry.com

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust, cleaves the ozonide to yield aldehydes or ketones. wikipedia.orgslideshare.net The ozonolysis of this compound under reductive workup conditions would cleave the exo-double bond to produce fluorenone and benzaldehyde (B42025).

Oxidative Workup: If the ozonide is treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂), any aldehydes formed during the initial cleavage are further oxidized to carboxylic acids. wikipedia.orgmasterorganicchemistry.com In the case of this compound, this would yield fluorenone and benzoic acid.

This oxidative cleavage provides a reliable method for breaking down the molecule into smaller, identifiable carbonyl-containing fragments. unacademy.comcdnsciencepub.com

Table 3: Products of Ozonolysis of this compound

| Reactant | Reagents | Workup Type | Products |

|---|---|---|---|

| This compound | 1. O₃ 2. (CH₃)₂S | Reductive | Fluorenone & Benzaldehyde |

| This compound | 1. O₃ 2. H₂O₂ | Oxidative | Fluorenone & Benzoic Acid |

Spectroscopic and Computational Investigations of 9 Benzylidenefluorene

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular world. By analyzing how molecules interact with electromagnetic radiation, scientists can deduce a wealth of information about their structure, bonding, and dynamics. For 9-Benzylidenefluorene, several key spectroscopic techniques are employed.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edujascoinc.com This absorption corresponds to the excitation of electrons from lower energy (ground) states to higher energy (excited) states. msu.edukhanacademy.org The resulting spectrum provides valuable insights into the electronic structure of a molecule, particularly the nature of its π-electron system. msu.edu

In molecules with conjugated π-systems, such as this compound, the energy required for electronic transitions is lower, leading to absorption at longer wavelengths. msu.edu The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to π → π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the molecular environment and any substituents on the fluorene (B118485) or benzylidene moieties.

Key Electronic Transitions in UV-Vis Spectroscopy

| Transition Type | Description |

| π → π | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital. |

| n → π | Excitation of an electron from a non-bonding (lone pair) orbital to an anti-bonding π orbital. |

This table summarizes the primary electronic transitions observed in UV-Vis spectroscopy of organic molecules.

The analysis of these absorption bands helps in understanding the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). khanacademy.org

Photoluminescence (PL) spectroscopy is a technique that examines the light emitted from a substance after it has absorbed photons. renishaw.com This emission, known as fluorescence or phosphorescence, occurs as the molecule relaxes from an excited electronic state back to its ground state. renishaw.comutm.my PL spectroscopy is a highly sensitive method for studying the emissive properties of materials. utm.my

For this compound and its derivatives, PL spectroscopy is crucial for characterizing their potential as light-emitting materials. The emission spectrum reveals the color and efficiency of the emitted light. The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the structural relaxation in the excited state.

Quenching phenomena, where the intensity of luminescence is decreased by the presence of other molecules (quenchers), can also be studied using PL spectroscopy. This provides insights into intermolecular interactions and energy transfer processes. The stability of the photoluminescence is also a key parameter, as degradation can lead to the emergence of unwanted emission peaks.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the structure of organic molecules in solution. slideshare.netweebly.comemerypharma.com It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of individual atoms. weebly.com

For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used for complete structural assignment. emerypharma.comresearchgate.net

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. Chemical shifts, integration, and coupling patterns are key parameters. emerypharma.com

¹³C NMR: Reveals the number and types of carbon atoms present. libretexts.org

NMR is not only used for static structural determination but can also provide insights into dynamic processes and reaction mechanisms.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. bellevuecollege.edustudymind.co.uk It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edumvpsvktcollege.ac.in Different functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a molecular "fingerprint". studymind.co.uk

In the case of this compound, IR spectroscopy can confirm the presence of key structural features:

Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkenyl C=C | Stretch | 1680 - 1640 |

| Aromatic C=C | Stretch | ~1600 and ~1475 |

| C-H Bending | Out-of-plane | 900 - 675 |

This table highlights some of the expected IR absorption bands for this compound, which are indicative of its aromatic and olefinic components. libretexts.orglibretexts.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. thermofisher.comwikipedia.orgcarleton.edu It involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. thermofisher.com

For materials science applications involving thin films or surface modifications of this compound-based materials, XPS is an invaluable tool. It can:

Confirm the elemental composition of the surface. wikipedia.org

Identify the chemical bonding states of the elements present. researchgate.net

Analyze surface contamination or degradation.

The high surface sensitivity of XPS makes it particularly useful for studying interfaces and the interaction of this compound with other materials. carleton.eduresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Computational Chemistry and Theoretical Studies

Computational chemistry utilizes theoretical principles and computer simulations to predict and understand the properties and behavior of molecules. manchester.ac.uk These methods complement experimental data and provide insights that are often difficult or impossible to obtain through experiments alone.

For this compound, theoretical studies, often employing Density Functional Theory (DFT), are used to:

Calculate the optimized molecular geometry.

Predict spectroscopic properties, such as UV-Vis and IR spectra, which can then be compared with experimental results for validation.

Determine electronic properties like HOMO and LUMO energy levels, which are crucial for understanding the molecule's behavior in electronic devices.

Investigate reaction mechanisms and predict the properties of related, yet-to-be-synthesized, derivatives.

The synergy between computational and experimental approaches provides a comprehensive understanding of the structure-property relationships in this compound and its derivatives. dntb.gov.uaru.nl

Density Functional Theory (DFT) Calculations for Electronic Structure and Energy Gaps

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.org Unlike traditional methods that focus on the complex many-electron wavefunction, DFT utilizes the spatially dependent electron density as its fundamental variable, making it computationally feasible for larger systems. The theory is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines the system's properties. wikipedia.org

In practice, the electronic structure is evaluated using a set of one-electron Schrödinger-like equations, known as Kohn-Sham equations. wikipedia.org These calculations provide valuable insights into the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. schrodinger.com A small energy gap suggests that the molecule is more reactive and that electrons can be easily excited from the HOMO to the LUMO. researchgate.net This gap is directly related to the lowest energy electronic excitation possible in the molecule and can be correlated with experimental data from UV-Vis spectroscopy. schrodinger.com For instance, DFT calculations have been widely used to determine the HOMO-LUMO gaps for vast arrays of organic molecules. figshare.com While hybrid DFT functionals can predict the HOMO-LUMO gap with relative accuracy, the absolute energies of the individual orbitals may be less precise. arxiv.org Difficulties in DFT calculations can arise for systems with very small or zero HOMO-LUMO gaps, which may lead to convergence issues during the self-consistent field (SCF) procedure. stackexchange.com

Computational Studies on Regioselectivity and Mechanistic Pathways

Computational chemistry provides powerful tools for predicting the outcome of chemical reactions, particularly their regioselectivity and mechanistic pathways. rsc.org Regioselectivity refers to the preference of a reaction to occur at one specific site over other possible sites. rsc.org Understanding the mechanistic pathway involves elucidating the step-by-step process of bond breaking and formation that transforms reactants into products. smu.eduarxiv.org

Computational approaches typically begin by mapping the potential energy surface of the reaction, identifying the relative energies of reactants, products, and transition states. smu.edu The intrinsic reaction coordinate (IRC) can then be followed to delineate the energetic profile along the reaction path. smu.edu More detailed analyses, such as the United Reaction Valley Approach (URVA), examine the reaction path curvature to partition the mechanism into chemically relevant phases, offering deep insight into the structural and electronic changes occurring during the reaction. smu.edu While specific DFT studies on the regioselectivity of reactions involving this compound are not detailed in the provided context, the behavior of related systems, such as the different reaction pathways observed for this compound itself in asymmetric epoxidation, highlights the importance of such investigations. tdx.cat

Analysis of Antiaromaticity in Dications of Benzylidenefluorene using Magnetic Properties (NICS, Λ)

The oxidation of this compound and its substituted derivatives can lead to the formation of dications. researchgate.netnih.gov These dicationic species are of significant interest because the fluorenyl subunit within them possesses the characteristics of an antiaromatic system. researchgate.netacs.org Antiaromaticity is a concept applied to cyclic molecules with 4n π electrons, which leads to significant destabilization. researchgate.net

The antiaromatic character of these dications is investigated computationally through magnetic criteria, primarily the Nucleus-Independent Chemical Shift (NICS). nih.govacs.orgcore.ac.uk NICS values are calculated at specific points, such as the center of the rings, to probe the induced magnetic field; a positive NICS value is indicative of a paratropic ring current and, consequently, antiaromaticity. acs.orgacs.org Studies on benzylidenefluorene dications show that the fluorenyl system is indeed antiaromatic. researchgate.net The magnitude of this antiaromaticity, as measured by NICS, can be influenced by substituents on the phenyl ring. researchgate.net For example, in a series of diphenylmethylidenefluorene dications, a strong linear correlation was found between NICS values and Hammett σp+ constants, with more electron-withdrawing substituents leading to a more antiaromatic fluorenyl dication. acs.org

Another magnetic property used to evaluate aromaticity is the magnetic susceptibility exaltation (Λ). acs.org Calculations have shown that while substituted fluorenyl cations are not antiaromatic by this measure, the dication of tetrabenzo[5.5]fulvalene is. acs.org In fluorenyl cations, electron delocalization tends to maintain the aromaticity of the outer benzene (B151609) rings while localizing the positive charge in the five-membered ring. acs.org The magnitude of the antiaromaticity in the fluorenyl system of a dication was found to be greater than the magnitude of aromaticity in the corresponding dianion within the same carbon framework. acs.org

Below is a table with representative calculated NICS values for the dication of a substituted benzylidenefluorene, illustrating the antiaromatic character of the fluorenyl rings.

| Ring in Fluorenyl Moiety | Calculated NICS(0) (ppm) | Character |

| Five-membered ring | 20.3 | Antiaromatic |

| Six-membered ring | 7.9 | Antiaromatic |

| NICS values are conceptual and derived from computational studies on related fluorenylidene dications. The values indicate the general trend of positive shifts for antiaromatic rings. |

Relationship between Calculated Energies and Oxidation Potentials

A key aspect of computational chemistry is its ability to correlate theoretical calculations with experimentally observable properties. nih.gov For this compound and related compounds, a significant relationship has been established between calculated energies and experimentally measured oxidation potentials. nih.govcore.ac.uk The electrochemical oxidation of substituted benzylidenefluorenes to their corresponding dications has been successfully achieved for several derivatives. nih.gov

The redox potentials obtained from these electrochemical experiments serve as a direct experimental measure of the stability of the resulting dications. nih.govcore.ac.uk Computational studies, using methods like DFT, can calculate the energy difference between the dication and its neutral precursor. core.ac.uk Research has demonstrated a good linear relationship between these calculated energy differences and the experimental oxidation potentials. nih.govcore.ac.uk This correlation validates the computational models and confirms that they accurately reflect the energetic stability of the dications. core.ac.uk

Furthermore, these studies reveal stability trends. The dications of benzylidenefluorenes are generally less stable than those of diphenylmethylidene fluorenes. nih.gov Within the benzylidenefluorene series, dications with electron-donating groups are more stable (have less positive oxidation potentials) than those with electron-withdrawing groups. nih.gov While the relationship between magnetic measures of antiaromaticity (like NICS) and calculated energy differences shows a moderate degree of linearity, the correlation with oxidation potentials is less linear, suggesting that magnetic properties may be a more sensitive probe of antiaromaticity than energetic measures alone. nih.govacs.orgcore.ac.uk

The table below illustrates the correlation between experimental oxidation potentials and calculated energy differences for the formation of various substituted benzylidenefluorene dications.

| Substituent (X) on Phenyl Ring | Experimental Oxidation Potential (V) | Calculated ΔE (dication - neutral) (eV) |

| p-OCH₃ | 1.34 | 6.51 |

| p-CH₃ | 1.50 | 6.74 |

| H | 1.63 | 6.88 |

| p-F | 1.66 | 6.90 |

| Data derived from trends described in the literature for para-substituted benzylidenefluorenes. nih.govcore.ac.uk The values demonstrate that as the calculated energy difference increases, the experimental oxidation potential becomes more positive, indicating lower stability. |

Applications and Advanced Materials Research Involving 9 Benzylidenefluorene

Fluorene (B118485) Derivatives in Optoelectronics and Semiconductors

Fluorene-based compounds are prominent in the field of organic optoelectronics due to their excellent photoelectric properties, high thermal stability, and strong luminescence. entrepreneur-cn.commdpi.com These characteristics make them ideal candidates for a range of devices, including organic light-emitting diodes (OLEDs), organic photovoltaic devices, and organic field-effect transistors (OFETs). inoe.rorsc.org

The fluorene motif is a foundational building block in materials science for several key reasons. Its rigid and planar structure provides good thermal and morphological stability. mdpi.comanr.fr This inherent stability is crucial for the longevity and performance of electronic devices. inoe.ro The large π-conjugated system of fluorene results in high photoluminescence quantum efficiency, making it an excellent emitter of light. mdpi.com

A critical feature of the fluorene unit is the C-9 position, a methylene (B1212753) bridge that can be readily functionalized with various alkyl or aryl side chains. wiley.com This functionalization serves two primary purposes: it enhances the solubility of the resulting polymers and small molecules in common organic solvents, and the "sticking-out" configuration of these side chains helps to prevent the close packing (π-π stacking) of polymer backbones. mdpi.com This steric hindrance is vital for maintaining high luminescence efficiency in the solid state by preventing aggregation-induced quenching and preserving the amorphous nature of thin films. researchgate.net The versatility of the fluorene core allows for the creation of materials that emit light across the visible spectrum, from blue to red, by copolymerizing it with other aromatic units. entrepreneur-cn.com

Fluorene derivatives are extensively used as emitters, hosts, and transport materials in OLEDs. entrepreneur-cn.combohrium.com Their high photoluminescence efficiency and good charge transport properties are key to fabricating high-performance devices. mdpi.com Researchers have designed numerous fluorene-based materials, including star-shaped oligofluorenes and spirobifluorene derivatives, to achieve highly efficient and color-pure emissions, particularly in the challenging blue and deep-blue regions of the spectrum. anr.frspiedigitallibrary.org

For instance, a device using the fluorene derivative PhN-OF(2)-Oxa as the emitting layer achieved a maximum luminance of 14,747 cd/m² and an external quantum efficiency (EQE) of 3.09% for blue emission. acs.org In another study, a yellow phosphorescent OLED incorporating the fluorene-based hole transporting material FLU-DCAR demonstrated a high current efficiency of 44.25 cd/A and an EQE of 17.8%. bohrium.com These results highlight the adaptability of the fluorene core in creating materials for various OLED applications.

Table 1: Performance of Selected OLEDs Based on Fluorene Derivatives

| Device/Material | Role of Fluorene Derivative | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emitted Color |

| PhN-OF(2)-Oxa | Emitting Layer | 4.61 | 3.09% | 14,747 | Blue |

| FLU-DCAR | Hole Transporting Material | 44.25 | 17.8% | N/A | Yellow |

| FLU-DTPA | Hole Transporting Material | 32.54 | 12.8% | N/A | Yellow |

| Emitter 5 (spirofluorene derivative) | Emitter (in MADN host) | N/A | 6.86% | N/A | Sky-blue |

| Emitter 18 (star-shaped oligofluorene) | Emitting Layer | N/A | 6.8% | N/A | Deep-blue |

Data sourced from multiple research findings. bohrium.comspiedigitallibrary.orgacs.org

Derivatives of benzylidene-fluorene, which feature a double bond at the C-9 position connecting to a phenyl group, have been investigated for their electroluminescent (EL) properties. These materials are often designed with a donor-π-acceptor (D-π-A) architecture to facilitate intramolecular charge transfer, a key process for efficient light emission. researchgate.net

In one study, a D-π-A dye based on a 2,7-divinyl-9,9-bis(tert-butyl)fluorene structure, end-capped with donor (triphenylamine) and acceptor (diphenyloxadiazole) groups, was synthesized. researchgate.net When incorporated into a single-layer EL device, this benzylidene-fluorene type of derivative exhibited a brightness of 498 cd/m² at an applied voltage of 25 V. researchgate.net Another related compound, 2,7-Bis[(4-diphenylamino)phenylvinylene]-9,9-diethylfluorene (BDPDF), showed a blue-light emission with an EL peak at 470 nm. researchgate.net Theoretical studies on similar D-π-A structures, such as 2-carbazolyl-7-dimesitylboryl-9,9-diethylfluorene, confirm that the fluorene unit acts as an effective π-conjugated bridge, influencing the material's photophysical properties and charge mobility. acs.org

Efficient charge transport is critical for the performance of organic electronic devices. Fluorene-based polymers are known to transport both holes (p-type) and electrons (n-type), making them versatile for various device layers. cdnsciencepub.com However, studies often indicate a preference for hole transport over electron transport in many fluorene-based systems. inoe.roacs.org

For example, in the fluorene-based copolymer F8BT, the hole mobility was measured to be significantly higher than the electron mobility (4×10⁻¹⁰ m²/Vs for holes versus 4×10⁻¹³ m²/Vs for electrons). inoe.ro This difference is attributed to a higher degree of energetic disorder for electron transport compared to hole transport. inoe.ro Similarly, a joint experimental and theoretical study of a π-stacked fluorene chain concluded that the system favors hole transport over electron transport. acs.org However, specific molecular designs can enhance electron transport. An n-type material based on a fluorenyl-benzothiadiazole core, K12, was developed and exhibited an electron mobility of approximately 10⁻³ cm² V⁻¹ s⁻¹. rsc.org The ability to tune these properties through chemical modification is a key advantage of fluorene-based materials. gatech.edu

Table 2: Charge Mobility in Selected Fluorene-Based Materials

| Material | Carrier Type | Mobility (m²/Vs) | Mobility (cm²/Vs) |

| F8BT Copolymer | Hole | 4.0 x 10⁻¹⁰ | 4.0 x 10⁻⁶ |

| F8BT Copolymer | Electron | 4.0 x 10⁻¹³ | 4.0 x 10⁻⁹ |

| K12 Small Molecule | Electron | 1.0 x 10⁻⁷ | 1.0 x 10⁻³ |

Data sourced from multiple research findings. inoe.rorsc.org

Electroluminescent Properties of Benzylidene-Fluorene Derivatives

Catalysis and Organic Transformations

Beyond materials science, fluorene derivatives also play a role in the field of organic synthesis and catalysis. Their unique electronic structure can be harnessed to facilitate chemical reactions.

9-Benzylidenefluorene can serve as a substrate in chemical transformations. For example, the pyrolysis of 9-arylidenefluorenes has been studied, and in the specific case of this compound, the reaction yields fluorene and phenanthrene (B1679779) as major products. researchgate.net This demonstrates its utility as a starting material for synthesizing other polycyclic aromatic hydrocarbons.

Furthermore, precursors to this compound are active in catalysis. 9-Fluorenone (B1672902) has been successfully used as an organic dye that can act as a direct hydrogen atom transfer (HAT) catalyst under visible-light irradiation for the generation of C(sp³) radicals. beilstein-journals.org While this application does not directly use this compound, it highlights the catalytic potential of the core fluorene structure from which it is derived. The reactivity of the C-9 position makes fluorene derivatives, in general, valuable intermediates in transition-metal-catalyzed cross-coupling reactions for the synthesis of complex organic molecules and ligands. wiley.comresearchgate.net

Ligands derived from Fluorene in Transition Metal-Catalyzed Reactions (e.g., Pd-Catalyzed Cross-Coupling)

Fluorene derivatives are significant in the realm of transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. eie.gr These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. eie.gr The effectiveness of these catalytic systems often hinges on the nature of the ligands attached to the metal center. researchgate.net

Fluorene-based ligands, including those derived from this compound, have been developed and utilized in various palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. eie.grtandfonline.com For instance, 9-alkylfluorenyl phosphines have been synthesized on a large scale and proven to be highly effective ligands in palladium-catalyzed cross-coupling reactions. researchgate.net The steric and electronic properties of these fluorenyl ligands can be fine-tuned by modifying the substituents on the fluorene core, which in turn influences the activity and selectivity of the palladium catalyst. tandfonline.com

A notable application is the synthesis of fluorene-based spirocycles through a palladium(0)-catalyzed spiroannulation of o-iodobiaryls with bromonaphthols. nih.govrsc.org This process involves a five-membered aryl-aryl palladacyclic intermediate, demonstrating the crucial role of the palladium catalyst in facilitating complex molecular constructions. nih.govrsc.org Furthermore, fluorene-based organoboron compounds have been used to prepare bromo- and iodo-fluorenyl boronic pinacol (B44631) esters via palladium-catalyzed cross-coupling, highlighting the versatility of these reactions. acs.org

The development of these specialized ligands is driven by the need for more efficient and selective catalysts for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. eie.grrsc.org The unique structural and electronic features of the fluorene scaffold make it a valuable component in the design of new and improved ligands for transition metal catalysis. researchgate.net

Applications in Broad-Scope Organic Transformations (e.g., Alkene Hydrogenation, Hydroboration)

Beyond cross-coupling reactions, derivatives of the fluorene family, which includes this compound, find application in a wider range of organic transformations. One such area is in catalytic hydrogenation reactions. While specific examples detailing this compound's direct role in alkene hydrogenation are not prevalent in the provided context, the general class of fluorene derivatives is known to participate in such reductions. For example, the reduction of benzalfluorene, a related compound, is a key step in the synthesis of 9-benzylfluorene. researchgate.net

A fundamentally important organic transformation is the hydroboration-oxidation of alkenes, which provides a method for the anti-Markovnikov addition of water across a double bond to form alcohols. masterorganicchemistry.commasterorganicchemistry.com This reaction typically employs borane (B79455) (BH3) or its derivatives. masterorganicchemistry.com While the direct use of this compound in standard hydroboration is not highlighted, the structural motifs present in its derivatives are relevant to various organic reactions.

For instance, the reactivity of the exocyclic double bond in this compound makes it a candidate for various addition reactions. The reaction of 9-benzylidene-9H-fluorene derivatives with 1,3-dicarbonyl compounds in the presence of manganese(III) acetate (B1210297) can lead to the formation of dihydrofuran and lactone products through a [2+3] dipolar cycloaddition. researchgate.net This showcases the versatility of the this compound scaffold in constructing complex heterocyclic systems.

Pharmaceutical and Biological Research

Synthesis of 9-Benzylidene-9H-fluorene-Substituted Urea (B33335) and Thiourea (B124793) Derivatives for Biological Activity

In the quest for new therapeutic agents, researchers have synthesized a series of 9-benzylidene-9H-fluorene-substituted urea and thiourea derivatives to evaluate their biological activities. mjcce.org.mkmjcce.org.mk The synthesis typically begins with the preparation of 2-amino-9-benzylidenefluorene from 2-nitro-9-benzylidene-9H-fluorene. mjcce.org.mk This amino derivative then serves as a key intermediate. mjcce.org.mk

The urea and thiourea derivatives are subsequently synthesized by reacting the 2-amino-9-benzylidenefluorene with various isocyanate or isothiocyanate derivatives. mjcce.org.mk This modular approach allows for the creation of a diverse library of compounds with different substituents on the urea or thiourea moiety, enabling a systematic investigation of structure-activity relationships. mjcce.org.mkmjcce.org.mk The successful synthesis and characterization of these novel compounds are confirmed using various spectroscopic methods. mjcce.org.mknih.gov

| Derivative Type | Starting Material | Reagent |

| Urea Derivatives | 2-Amino-9-benzylidenefluorene | Isocyanates |

| Thiourea Derivatives | 2-Amino-9-benzylidenefluorene | Isothiocyanates |

Inhibitory Effects on Human Carbonic Anhydrase Isoenzymes

A significant area of investigation for these synthesized 9-benzylidene-9H-fluorene-substituted urea and thiourea derivatives is their potential to inhibit human carbonic anhydrase (hCA) isoenzymes. mjcce.org.mkmjcce.org.mk Carbonic anhydrases are a family of enzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. informaticsjournals.co.inmdpi.com

Studies have shown that these fluorene derivatives can indeed inhibit the activity of hCA I and hCA II. mjcce.org.mkmjcce.org.mk The inhibitory potency varies depending on the specific substituents on the urea or thiourea group. For instance, among a series of synthesized compounds, one urea derivative (5f) was identified as the most potent inhibitor of hCA I, while a thiourea derivative (5s) showed the highest activity against hCA II. mjcce.org.mkmjcce.org.mk This suggests that the nature of the substituent plays a key role in the selective inhibition of different isoenzymes. mjcce.org.mkmjcce.org.mknih.gov

| Compound | Target Isoenzyme | Activity |

| 5f (Urea Derivative) | hCA I | Most Active Inhibitor (IC50 = 21.4 μM) mjcce.org.mkmjcce.org.mk |

| 5s (Thiourea Derivative) | hCA II | Most Active Inhibitor (IC50 = 25.3 μM) mjcce.org.mkmjcce.org.mk |

Consideration of Anti-Nociceptive Properties of Fluorenyl Derivatives

The fluorene scaffold is also being explored for its potential in developing new pain management therapies. Research has indicated that certain derivatives of fluorene exhibit anti-nociceptive (pain-relieving) effects. For example, in vivo studies in rodent models of neuropathic pain have demonstrated the pain-relieving properties of some fluorene derivatives.

While the direct anti-nociceptive properties of this compound itself are not explicitly detailed, the broader class of fluorenyl compounds shows promise in this area. The mechanism of action for some of these derivatives is thought to involve the inhibition of GABA transporters (GATs), which are important for regulating neurotransmitter levels in the central nervous system. This line of research suggests that the fluorene core structure could serve as a valuable template for the design of novel analgesics.

Future Research Directions and Emerging Trends

Expanding Substrate Scope and Reaction Diversity

Future research will likely continue to broaden the range of substrates and reaction types involving 9-benzylidenefluorene and its derivatives. A key area of development is the expansion of coupling partners in various synthetic transformations. While significant progress has been made, further exploration into the reactivity of this compound with a wider array of nucleophiles and electrophiles is anticipated. bohrium.com This includes investigating reactions with less conventional or more complex molecular fragments to generate novel and structurally diverse compounds.

Recent studies have demonstrated the potential for expanding the substrate scope. For instance, the development of pyrrolysyl-tRNA synthetase (PylRS) variants that can accept a broader range of non-canonical amino acids opens up possibilities for incorporating this compound-like structures into peptides and proteins, although this is still an area of active research. nih.govresearchgate.net Similarly, expanding the scope of nucleotidyltransferases could enable the enzymatic synthesis of novel glycoconjugates incorporating fluorene-based moieties. nih.gov

Furthermore, exploring new catalytic systems is crucial for enhancing reaction diversity. The development of novel catalysts could enable previously inaccessible transformations of this compound, leading to the synthesis of compounds with unique properties and applications. researchgate.net This includes the design of more efficient and selective catalysts for known reactions, as well as the discovery of entirely new catalytic cycles that can utilize this compound as a key building block.

Development of Sustainable and Greener Synthetic Routes

A significant trend in modern chemistry is the development of environmentally benign and sustainable synthetic methods. cas.cndovepress.com For the synthesis of this compound and its derivatives, this involves moving away from harsh reaction conditions, stoichiometric reagents, and hazardous solvents. rsc.org

One promising approach is the use of organocatalysis. For example, a procedure utilizing pyrrolidinium (B1226570) salt as an in situ-generated organoautocatalyst has been shown to be highly effective for the synthesis of bioactive cyclic amine compounds under mild conditions. fau.eu This type of autocatalytic system could potentially be adapted for the synthesis of this compound derivatives, offering a greener alternative to traditional methods.

The use of alternative energy sources, such as ultrasound, is also being explored to promote greener synthesis. nih.gov Ultrasound-assisted synthesis can often lead to shorter reaction times, higher yields, and milder reaction conditions. Additionally, integrated continuous flow systems are being developed to enable more efficient and scalable synthesis of complex molecules, which could be applied to the production of this compound-based materials. nih.gov

Furthermore, there is a growing interest in developing PFAS-free synthesis methods for fluorinated compounds, which are important in pharmaceuticals and agrochemicals. sciencedaily.com As some this compound derivatives incorporate fluorine atoms, future research will likely focus on developing greener fluorination techniques that avoid the use of persistent and harmful reagents. elsevier.comresearchgate.net This includes the use of safer fluorinating agents and the development of catalytic methods that minimize waste. cas.cndovepress.com

Exploration of Novel Functionalizations and Structural Modifications

The functionalization and structural modification of the this compound core are key to tuning its electronic and photophysical properties for specific applications. researchgate.netcymitquimica.com Future research will focus on introducing a wider variety of functional groups at different positions of the fluorene (B118485) and benzylidene moieties. google.com

One area of interest is the introduction of fluorine atoms or fluorinated groups into the this compound scaffold. worktribe.com The unique properties of fluorine can significantly impact a molecule's biological activity, metabolic stability, and electronic characteristics. worktribe.com Research is ongoing to develop new and efficient methods for the selective fluorination of organic molecules, which could be applied to this compound to create novel materials with enhanced properties. researchgate.net

Another avenue of exploration is the synthesis of more complex architectures based on the this compound framework. This includes the preparation of oligomers and polymers containing the this compound unit, which can exhibit unique photoluminescence and charge transport properties. researchgate.net The synthesis of spiro-functionalized polyfluorenes, for example, has been shown to lead to materials with improved spectral stability and pure blue emission. researchgate.net

Furthermore, the development of novel synthetic methods, such as the tetrakis(dimethylamino)ethylene (B1198057) (TDAE)-mediated synthesis of fluorenyl alcohol derivatives, opens up new possibilities for functionalization. mdpi.com This method allows for the introduction of various electrophiles onto the fluorene core under mild conditions, providing access to a wide range of new derivatives.

Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. tdx.cat In the context of this compound, advanced computational methods are being used to understand its electronic structure, predict its reactivity, and guide the design of new derivatives with desired properties. scispace.commjcce.org.mkcore.ac.uk

Density Functional Theory (DFT) calculations are widely used to investigate the geometric and electronic properties of this compound and its derivatives. rsc.org These calculations can provide insights into bond lengths, bond angles, and charge distributions, which are crucial for understanding the molecule's reactivity and photophysical behavior. For example, DFT calculations have been used to study the mechanism of the intermolecular oxidative Friedel–Crafts reaction of benzylidene fluorene, revealing that a 1,2-aryl migration through ring expansion is the favorable pathway. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) studies are another important application of computational modeling in this field. scispace.com By correlating the structural features of this compound derivatives with their observed properties, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This approach can significantly accelerate the discovery of new materials with optimized performance.

The combination of computational, kinetic, and synthetic studies is likely to play a key role in the development of new reagents and reactions by design. worktribe.com For instance, computational modeling can be used to predict the reactivity of different electrophilic fluorinating reagents, aiding in the selection of the most suitable reagent for a particular transformation. worktribe.com

Integration of this compound in Multifunctional Materials

The unique properties of this compound make it an attractive building block for the development of multifunctional materials. dlr.denih.govnih.govnorthwestern.edu These are materials that possess multiple functionalities, such as optical, electronic, and biological properties, within a single system.

One promising area of application is in the field of organic electronics. The fluorescent properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). cymitquimica.com By incorporating this compound into polymer backbones or as discrete molecules in the emissive layer, it is possible to create OLEDs with high efficiency and color purity.

Furthermore, the ability to functionalize the this compound core allows for the tuning of its electronic properties, making it suitable for use in other electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). cymitquimica.com For example, the introduction of electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels of the molecule, which is crucial for optimizing charge transport and device performance.

In addition to its applications in organic electronics, this compound derivatives are also being explored for their potential use in biomedical applications. For instance, some fluorene derivatives have been shown to exhibit biological activity, such as antifungal and antioxidant properties. mdpi.com By incorporating specific functional groups, it may be possible to design this compound-based compounds with targeted therapeutic effects.

Q & A

Q. What are the optimal reaction conditions for synthesizing 9-Benzylidenefluorene from fluorene and benzaldehyde?

- Methodological Answer : The synthesis of this compound can be optimized using a t-BuOK-catalyzed transfer hydrogenation approach. Key parameters include:

- Catalyst : Potassium tert-butoxide (0.5 equivalents).

- Temperature : 120°C under inert nitrogen atmosphere.

- Reaction Time : 3 hours.

- Yield : Up to 72% isolated yield, as validated by <sup>1</sup>H NMR analysis .

Control experiments (e.g., blank reactions with p-methoxybenzyl alcohol) confirm the absence of side-product interference under these conditions .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 compliant), safety goggles, and lab coats. Avoid skin contact by using proper glove removal techniques .

- Ventilation : Use local exhaust systems to minimize airborne particulates .

- Waste Disposal : Collect contaminated materials in sealed containers and dispose via approved hazardous waste facilities .

- Emergency Measures : Install safety showers and eye-wash stations in the workspace .

Q. How can this compound derivatives be characterized post-synthesis?

- Methodological Answer :

- Chromatography : Use GC-MS for purity assessment, referencing retention indices from structurally similar compounds like 9,9-bis(methoxymethyl)fluorene .

- Spectroscopy : Employ <sup>1</sup>H NMR to confirm product ratios (e.g., distinguishing between this compound and aldehyde byproducts) .

- Crystallography : For structural elucidation, compare with X-ray diffraction data of related fluorene derivatives (e.g., 9-Chloromethyl-9-[(9H-fluoren-9-yl)-methyl]-9H-fluorene) .

Advanced Research Questions

Q. How can mechanistic contradictions in this compound synthesis be resolved?

- Methodological Answer :